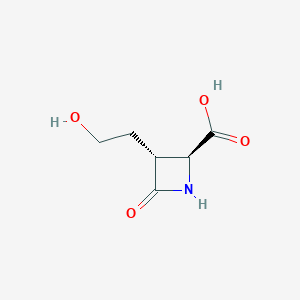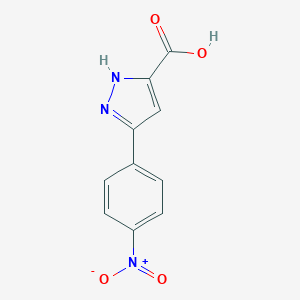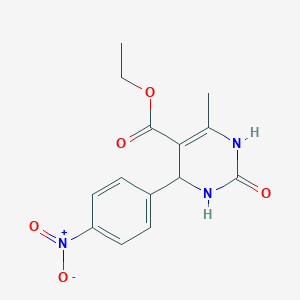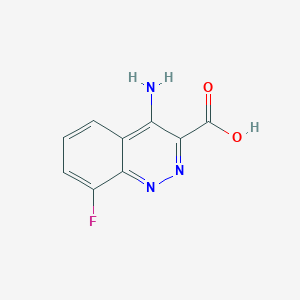
4-amino-8-fluorocinnoline-3-carboxylic acid
Übersicht
Beschreibung
3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate is a chemical compound with the molecular formula C9H6FN3O2. It is a derivative of cinnolinecarboxylic acid, featuring an amino group at the 4-position and a fluorine atom at the 8-position. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate typically involves multi-step reactions. One common method starts with 2-fluoroaniline as the precursor. The synthetic route includes the following steps:
Nitration: The 2-fluoroaniline undergoes nitration to form 2-fluoro-4-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-fluoro-4-aminoaniline.
Cyclization: The compound undergoes cyclization to form the cinnoline ring structure.
Carboxylation: Finally, carboxylation at the appropriate position yields 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reagents and conditions, such as the use of aluminum chloride (AlCl3) in chlorobenzene at elevated temperatures (100-110°C) for cyclization, and sulfuric acid (H2SO4) for carboxylation .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnolinecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cinnolinecarboxylic acid, 4-amino-8-chloro-, hydrate: Similar structure but with a chlorine atom instead of fluorine.
3-Cinnolinecarboxylic acid, 4-amino-8-bromo-, hydrate: Similar structure but with a bromine atom instead of fluorine.
3-Cinnolinecarboxylic acid, 4-amino-8-iodo-, hydrate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts. These properties can enhance its biological activity and make it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-amino-8-fluorocinnoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-5-3-1-2-4-6(11)8(9(14)15)13-12-7(4)5/h1-3H,(H2,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHXHCMSBSYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN=C2C(=C1)F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167131 | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161373-45-1 | |
| Record name | 4-Amino-8-fluoro-3-cinnolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161373-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-8-fluoro-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


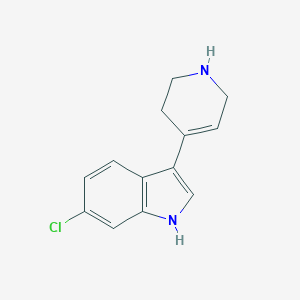
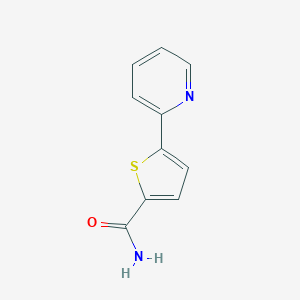

![(S)-[(2'-Methyl[1,1'-binaphthalen]-2-yl)methyl]diphenyl-phosphine](/img/structure/B61724.png)
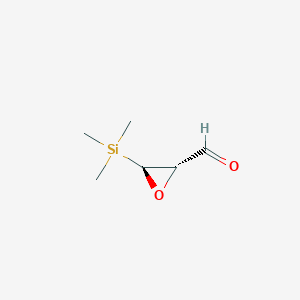

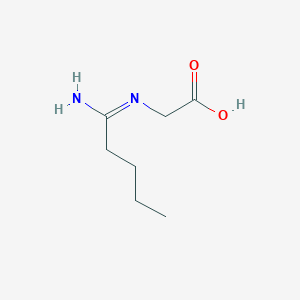
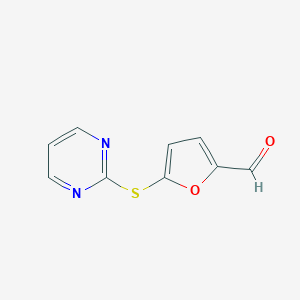

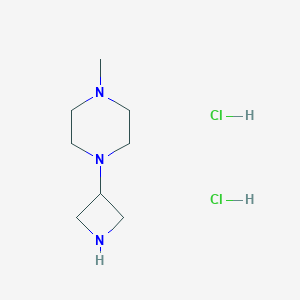
![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
